molecular formula C6H11ClO3 B051115 Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate CAS No. 90866-33-4

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Cat. No.: B051115
CAS No.: 90866-33-4
M. Wt: 166.6 g/mol
InChI Key: ZAJNMXDBJKCCAT-RXMQYKEDSA-N
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Description

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a chiral compound that serves as a valuable building block in the synthesis of various pharmaceuticals. This compound is known for its optical activity and is used in the production of enantiomerically pure substances, which are crucial in the development of drugs with specific biological activities.

Mechanism of Action

Target of Action

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, also known as ®-Ethyl 4-chloro-3-hydroxybutanoate, is a chiral building block used in the synthesis of various pharmaceuticals . It is used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . It also serves as a starting material for the synthesis of a chiral g-αmino acid fragment, which is used to prepare the immunosuppressive agent FR252921 .

Biochemical Pathways

The biochemical pathways involved in the use of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are primarily those related to the synthesis of the target compounds. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The exact pathways would depend on the specific synthesis process being used.

Result of Action

The result of the action of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the production of other compounds with pharmaceutical applications. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The resulting compounds can have various molecular and cellular effects depending on their specific structures and targets.

Action Environment

The action environment for Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the chemical reaction in which it is used as a building block. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can influence the efficiency and outcome of the reaction .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are largely determined by its interactions with enzymes and proteins. For instance, it has been shown to be a substrate for secondary alcohol dehydrogenase of Candida parapsilosis, an enzyme involved in the reduction of ketones to secondary alcohols . This interaction is crucial for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl ®-(+)-4-chloro-3-hydroxybutyrate .

Molecular Mechanism

The molecular mechanism of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate involves its interaction with enzymes such as secondary alcohol dehydrogenase. This enzyme catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, a reaction that requires NADH for the regeneration of NAD

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate have been observed over time. For instance, using Escherichia coli cells expressing a secondary alcohol dehydrogenase, the yield of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate reached 36.6 g/l without the addition of NADH to the reaction mixture . This suggests that the compound is stable and does not degrade significantly over time.

Metabolic Pathways

It is known that the compound is involved in the reduction of ethyl 4-chloro-3-oxobutanoate, a reaction catalyzed by secondary alcohol dehydrogenase

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate can be synthesized through the bioreduction of ethyl 4-chloro-3-oxobutanoate using recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase. This process is carried out in an organic solvent-deep eutectic solvent-water system at pH 7.0 and 30°C, achieving a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of ethyl ®-(+)-4-chloro-3-hydroxybutyrate often involves the use of biocatalysts to ensure high stereoselectivity and efficiency. The process typically includes the use of whole-cell biocatalysis in a biocompatible reaction medium, which enhances the permeability of the cells and facilitates the transformation of the substrate into the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate can be compared with other similar compounds such as:

    Ethyl 4-chloro-3-oxobutanoate: A precursor in the synthesis of ethyl ®-(+)-4-chloro-3-hydroxybutyrate.

    Ethyl ®-3-hydroxybutyrate: Another chiral compound used in the synthesis of pharmaceuticals.

    Ethyl 4-chlorobutyrate: A related compound with similar chemical properties but lacking the hydroxyl group.

The uniqueness of ethyl ®-(+)-4-chloro-3-hydroxybutyrate lies in its specific chiral configuration, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

ethyl (3R)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMXDBJKCCAT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370313
Record name Ethyl (3R)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90866-33-4
Record name Ethyl (3R)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL59XVD2RW
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 mM potassium phosphate buffer (pH 6.5), 139.8 mg NADH, 0.06 U (R)-2-octanol dehydrogenase from Candida utilis, and 0.5% 4-chloroacetoacetic acid ethyl ester were reacted overnight at 30° C. The optical purity of the 4-chloro-3-hydroxybutyric acid ethyl ester produced was determined in the same way as Example 32. As a result, 4-chloro-3-hydroxybutyric acid ethyl ester produced by this invention was more than 97% ee of S form.
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potassium phosphate
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139.8 mg
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Synthesis routes and methods II

Procedure details

In a 200 ml-volume stainless steel-made autoclave whose atmosphere had been replaced with nitrogen were charged 8.23 g (50 mmoles) of ethyl 4-chloroacetoacetate and 20 ml of ethanol. To the mixture was added 84 mg (0.05 mmole) of Ru2Cl4 ((-)-BINAP)2 (C2H5)3N, and the mixture was heated to 100° C. When the temperature reached 100° C., 100 kg/cm2 of hydrogen was introduced into the autoclave, and the mixture was stirred under heating. After cooling to room temperature, the reaction mixture was taken out, and the ethanol was removed by distillation. Distillation of the residue gave 8.07 g (97) of ethyl 4-chloro-3-hydroxybutyrate having a boiling point of 74°-75° C./l mmHg).
[Compound]
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stainless steel
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8.23 g
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20 mL
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Ru2Cl4 ((-)-BINAP)2 (C2H5)3N
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84 mg
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The resulting product was esterified with (R)α-methoxy-α-trifluoromethylphenylacetyl chloride, and the ester was analyzed by HPLC. From the area ratio of the chromatogram, the optical yield of the product was found to be 97.2% ee.
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Synthesis routes and methods IV

Procedure details

Ozone was introduced into a mixture of 225.5 mg (1 mmol) of (+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one (96% ee) obtained in Example 4 and 20 ml of methanol at -78° C. for 5 hours, and 2 ml of dimethyl sulfide were added thereto, followed by stirring at the same temperature for 2 hours. The temperature was gradually returned to room temperature, and the solution was then stirred for 5 hours. Afterward, the solvent was distilled off, and the resultant residue was then dissolved in ethanol. 3 drops of concentrated sulfuric acid were added thereto, and the solution was then heated at 80° C. for 30 minutes. Next, ethanol was distilled off, and the residue was diluted with water. The solution was extracted with dichloromethane and then dried over anhydrous sodium sulfate, and the solvent was distilled off and the residue was then subjected to column chromatography (an eluent of hexane:ethyl acetate=5:1), thereby obtaining 109.4 mg (yield 66%) of (+)-ethyl 4-chloro-3-hydroxybutanoate.
Name
Ozone
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0 (± 1) mol
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reactant
Reaction Step One
Name
(+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one
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225.5 mg
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20 mL
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2 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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